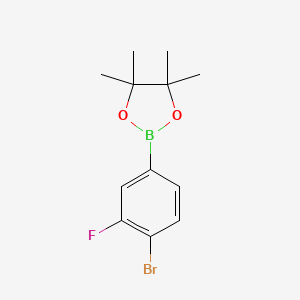

2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

The compound “2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely a boronic ester, which are commonly used in organic synthesis . The presence of a bromo and fluoro substituent on the phenyl ring suggests that it could be used in cross-coupling reactions.

Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions . The bromo and fluoro substituents on the phenyl ring could potentially undergo further cross-coupling reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically stable and can be stored for long periods of time .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of 4-Bromo-3-fluorophenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds. The compound acts as a boron-based reagent that couples with aryl or vinyl halides in the presence of a palladium catalyst. This process is widely used for synthesizing biphenyls, stilbenes, and complex polyaromatic hydrocarbons, which are valuable in pharmaceuticals, agrochemicals, and organic materials .

Organic Synthesis Building Blocks

As a boronic ester, this compound serves as a versatile building block in organic synthesis. It can be transformed into various functional groups through reactions such as oxidation, amination, and halogenation. These transformations enable the synthesis of a wide array of organic compounds, including advanced intermediates for drug development and materials science .

Development of Pharmaceuticals

The boronic ester moiety of this compound is crucial in the development of pharmaceuticals. It can be used to introduce boron atoms into bioactive molecules, which is essential for creating boron-containing drugs such as bortezomib, a proteasome inhibitor used in cancer therapy. The fluorine and bromine substituents also add to the compound’s utility by providing sites for further functionalization .

Material Science Applications

In material science, 4-Bromo-3-fluorophenylboronic acid pinacol ester can be used to modify surface properties of materials. It can be employed to introduce boronate functionalities onto surfaces, which can then interact with various molecules, such as sugars and catechols, leading to the development of sensors and coatings with specific binding capabilities .

Catalysis

This compound can act as a ligand or a co-catalyst in various catalytic systems. Its boronic ester group can coordinate to transition metals, facilitating reactions such as hydrogenations, carbon-hydrogen bond activations, and more. This is particularly useful in asymmetric catalysis, where chiral boronic esters are employed to induce enantioselectivity .

Research on Reactive Oxygen Species (ROS)

The boronic ester is also used in the research of reactive oxygen species (ROS). It can be incorporated into ROS-responsive materials that release therapeutic agents in response to oxidative stress. This application is particularly relevant in the treatment of diseases where ROS play a significant role, such as cancer and inflammatory conditions .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(4-bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLFCLUICLFWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165129 | |

| Record name | 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1451391-19-7 | |

| Record name | 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)

![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)

![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)

![8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1528148.png)

![Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate](/img/structure/B1528152.png)